molecular formula C11H7Cl2N5 B14206473 5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine CAS No. 830347-31-4

5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine

Cat. No.: B14206473
CAS No.: 830347-31-4
M. Wt: 280.11 g/mol
InChI Key: PAGTZSWCGILBQB-UHFFFAOYSA-N
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Description

5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine is a chemical compound that belongs to the class of pyrimido[4,5-B]quinolines. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry. The compound’s structure includes a pyrimidoquinoline core with chlorine atoms at positions 5 and 8, and amino groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . The use of organic catalysts like trityl chloride is advantageous due to their stability, insensitivity to moisture and oxygen, and low toxicity .

Industrial Production Methods

Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Green chemistry techniques, such as the use of environmentally friendly solvents and catalysts, are also employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms at positions 5 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine is unique due to the presence of chlorine atoms at positions 5 and 8, which can influence its reactivity and biological activity.

Properties

CAS No.

830347-31-4

Molecular Formula

C11H7Cl2N5

Molecular Weight

280.11 g/mol

IUPAC Name

5,8-dichloropyrimido[4,5-b]quinoline-2,4-diamine

InChI

InChI=1S/C11H7Cl2N5/c12-4-1-2-5-6(3-4)16-10-7(8(5)13)9(14)17-11(15)18-10/h1-3H,(H4,14,15,16,17,18)

InChI Key

PAGTZSWCGILBQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C3C(=C2Cl)C(=NC(=N3)N)N

Origin of Product

United States

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